molecular formula C19H19ClN2O3 B11024448 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}phenyl acetate

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}phenyl acetate

Cat. No.: B11024448
M. Wt: 358.8 g/mol
InChI Key: SPRHVFRMYZCQRN-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazino]carbonyl}phenyl acetate is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazino]carbonyl}phenyl acetate typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The resulting piperazine is then reacted with 3-chlorophenyl isocyanate to introduce the 3-chlorophenyl group. Finally, the acetate ester is formed by reacting the intermediate with acetic anhydride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazino]carbonyl}phenyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazino]carbonyl}phenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is common in many pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazino]carbonyl}phenyl acetate involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-chlorophenyl)piperazino]carbonyl}phenyl acetate
  • 4-{[4-(3-bromophenyl)piperazino]carbonyl}phenyl acetate
  • 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}phenyl acetate

Uniqueness

4-{[4-(3-chlorophenyl)piperazino]carbonyl}phenyl acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl] acetate

InChI

InChI=1S/C19H19ClN2O3/c1-14(23)25-18-7-5-15(6-8-18)19(24)22-11-9-21(10-12-22)17-4-2-3-16(20)13-17/h2-8,13H,9-12H2,1H3

InChI Key

SPRHVFRMYZCQRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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